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molecular formula C17H18O2 B8503151 Methyl 2',4',6'-trimethyl[1,1'-biphenyl]-4-carboxylate CAS No. 66818-58-4

Methyl 2',4',6'-trimethyl[1,1'-biphenyl]-4-carboxylate

Cat. No. B8503151
M. Wt: 254.32 g/mol
InChI Key: BOWNXAKICQQYSE-UHFFFAOYSA-N
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Patent
US04623661

Procedure details

The compound from Example 9 part (a) (1.3 g) was dissolved in a mixture of isopropanol (15 mL) and water (8 mL). Lithium hydroxide (1.3 g) was added and the reaction mixture was refluxed. After 2 hours the solution was poured into 2N HCl and the product was extracted into ether. After drying the organic phase with MgSO4 and evaporation a white solid was obtained (1.15 g, 91%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[C:10]1[CH:19]=[CH:18][C:13]([C:14]([O:16]C)=[O:15])=[CH:12][CH:11]=1.[OH-].[Li+].Cl>C(O)(C)C.O>[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[C:10]1[CH:19]=[CH:18][C:13]([C:14]([OH:16])=[O:15])=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C)C)C1=CC=C(C(=O)OC)C=C1
Name
( a )
Quantity
1.3 g
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into ether
CUSTOM
Type
CUSTOM
Details
After drying the organic phase
CUSTOM
Type
CUSTOM
Details
with MgSO4 and evaporation a white solid
CUSTOM
Type
CUSTOM
Details
was obtained (1.15 g, 91%)

Outcomes

Product
Name
Type
Smiles
CC1=C(C(=CC(=C1)C)C)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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